5-Fluoro-2-methoxyphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Fluoro-2-methoxyphenylboronic acid often involves lithium-halogen exchange reactions followed by reaction with triisopropylborate. Suzuki cross-coupling reactions are also employed using heteroaryl halides to yield heteroarylpyrimidines, indicating the versatility of boronic acid derivatives in organic synthesis (Saygılı, Bryce, & Batsanov, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Fluoro-2-methoxyphenylboronic acid, such as compound 18 mentioned in Saygılı, Bryce, & Batsanov (2004), showcases dihedral angles that elucidate the spatial arrangement of atoms within the molecule, critical for understanding its reactivity and interaction with other molecules.
Chemical Reactions and Properties
5-Fluoro-2-methoxyphenylboronic acid participates in various chemical reactions, including Suzuki cross-coupling, highlighting its role in forming complex organic molecules. Its electron-poor, fluoro-containing nature makes it an efficient coupling partner in nickel(0) catalyzed cross-coupling reactions, offering faster reactions compared to electron-rich/neutral arylboronic acids (Chen, Xing, Dong, & Hu, 2016).
Scientific Research Applications
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Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 5-Fluoro-2-methoxyphenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions .
- Method : In a typical procedure, a palladium catalyst, a base, and the boronic acid are combined with the substrate in a suitable solvent. The reaction mixture is then heated to facilitate the coupling .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
-
Friedel-Crafts Alkylation of Hydronaphthalenes
- Field : Organic Chemistry
- Application : 2-Fluoro-5-methoxyphenylboronic acid, a compound similar to 5-Fluoro-2-methoxyphenylboronic acid, is used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes .
- Method : This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, and the reaction is carried out in a polar, aprotic solvent .
- Results : The result is the formation of a new carbon-carbon bond, allowing for the introduction of an alkyl group onto the aromatic ring .
-
Synthesis of 9,10-diarylanthracenes
- Field : Organic Chemistry
- Application : 5-Fluoro-2-methoxyphenylboronic acid is used in the synthesis of 9,10-diarylanthracenes, which can be used as molecular switches .
- Method : The exact method can vary, but typically involves a palladium-catalyzed cross-coupling reaction .
- Results : The result is the formation of 9,10-diarylanthracenes, which have potential applications in the field of molecular electronics .
-
Cross-coupling with Carbazolyl or Aryl Halides
- Field : Organic Chemistry
- Application : 5-Fluoro-2-methoxyphenylboronic acid can be used in cross-coupling reactions with carbazolyl or aryl halides .
- Method : This typically involves a palladium-catalyzed cross-coupling reaction .
- Results : The result is the formation of a new carbon-carbon bond, allowing for the introduction of a carbazolyl or aryl group onto the aromatic ring .
Safety And Hazards
properties
IUPAC Name |
(5-fluoro-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIRUMTHHPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382204 | |
Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxyphenylboronic acid | |
CAS RN |
179897-94-0 | |
Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179897-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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